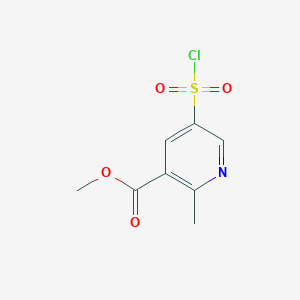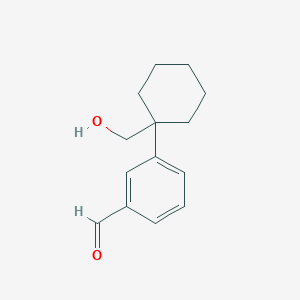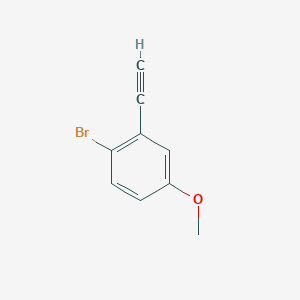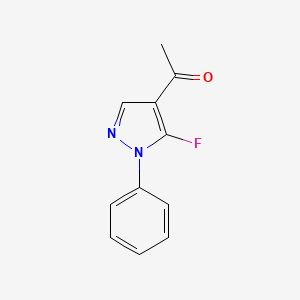![molecular formula C13H8FN3O2 B1449096 2-(3-Fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde CAS No. 1638612-41-5](/img/structure/B1449096.png)
2-(3-Fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde
Descripción general
Descripción
The compound “2-(3-Fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde” is a complex organic molecule that contains several functional groups. It has a pyrazolo[1,5-a]pyrazine core, which is a type of nitrogen-containing heterocycle . This core is substituted with a 3-fluorophenyl group and a carbaldehyde group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolo[1,5-a]pyrazine core, a 3-fluorophenyl group, and a carbaldehyde group . The presence of these groups would influence the compound’s chemical properties and reactivity.Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by its functional groups. The pyrazolo[1,5-a]pyrazine core, the 3-fluorophenyl group, and the carbaldehyde group would all contribute to its reactivity .Aplicaciones Científicas De Investigación
Medicinal Chemistry: c-Met Inhibition
This compound has been identified as a potential inhibitor of the mesenchymal–epithelial transition factor (c-Met) protein kinase . c-Met is a receptor tyrosine kinase that, when dysregulated, can contribute to the progression of cancer through mechanisms such as angiogenesis, cell motility, and invasion. Inhibitors targeting c-Met are considered promising therapeutic agents for treating various types of cancer.
Neuropharmacology: GABA A Modulation
Structures containing the core of this compound have shown activity as allosteric modulators of the GABA A receptor . These receptors are pivotal in mediating the inhibitory effects of GABA in the central nervous system. Modulating these receptors can have therapeutic implications for disorders like anxiety, epilepsy, and insomnia.
Polymer Science: Solar Cell Components
Derivatives of this compound have been incorporated into polymers used in solar cells . The heterocyclic structure of the compound contributes to the photovoltaic properties of the polymers, making them suitable for capturing solar energy and converting it into electricity.
Biochemistry: BACE-1 Inhibition
The compound has demonstrated inhibitory activity against β-secretase 1 (BACE-1) . BACE-1 is an enzyme involved in the production of beta-amyloid peptides, which accumulate in the brains of patients with Alzheimer’s disease. Inhibitors of BACE-1 are explored for their potential to slow down or prevent the progression of Alzheimer’s.
Fluorescent Probes
Due to its structural properties, this compound can be utilized as a fluorescent probe . Fluorescent probes are essential tools in biological research and medical diagnostics. They allow for the visualization and tracking of biological molecules and processes.
Synthetic Methodology: Azapentalenes Formation
The compound can undergo ring closure to form azapentalenes . Azapentalenes are nitrogen-containing heterocycles that are of interest due to their potential applications in organic electronics and as pharmacophores in drug discovery.
Antimicrobial Activity
Pyrrolopyrazine derivatives, which include the core structure of this compound, have exhibited antimicrobial properties . These activities are crucial in the development of new antibiotics to combat resistant strains of bacteria.
Kinase Inhibitory Activity
The pyrrolopyrazine scaffold, part of this compound’s structure, has shown significant kinase inhibitory activity . Kinases are enzymes that play a vital role in signal transduction and are targets for drug development in diseases like cancer and inflammatory disorders.
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3-fluorophenyl)-4-oxo-5H-pyrazolo[1,5-a]pyrazine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3O2/c14-9-3-1-2-8(6-9)11-10(7-18)12-13(19)15-4-5-17(12)16-11/h1-7H,(H,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPVJVUWGALJFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN3C=CNC(=O)C3=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101135421 | |
| Record name | Pyrazolo[1,5-a]pyrazine-3-carboxaldehyde, 2-(3-fluorophenyl)-4,5-dihydro-4-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101135421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde | |
CAS RN |
1638612-41-5 | |
| Record name | Pyrazolo[1,5-a]pyrazine-3-carboxaldehyde, 2-(3-fluorophenyl)-4,5-dihydro-4-oxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638612-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazolo[1,5-a]pyrazine-3-carboxaldehyde, 2-(3-fluorophenyl)-4,5-dihydro-4-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101135421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Bromo-7-methoxy-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1449014.png)


![2-{[1-(2-Fluorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B1449019.png)
![tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate hydrochloride](/img/structure/B1449020.png)


![3-Bromo-1,5-dimethyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1449024.png)

![3-[(1,3-Benzodioxol-5-ylmethyl)amino]-4-methoxycyclobut-3-ene-1,2-dione](/img/structure/B1449029.png)

![Methyl[2-(2-nitrophenyl)ethyl]amine hydrochloride](/img/structure/B1449032.png)
![[3-(Dimethylamino)-5-fluorophenyl]methanol](/img/structure/B1449033.png)
